molecular formula C4F12N2O B14738584 Methanamine, N,N'-oxybis[1,1,1-trifluoro-N-(trifluoromethyl)- CAS No. 6141-72-6

Methanamine, N,N'-oxybis[1,1,1-trifluoro-N-(trifluoromethyl)-

Katalognummer: B14738584
CAS-Nummer: 6141-72-6
Molekulargewicht: 320.04 g/mol
InChI-Schlüssel: FBCWXFVBECRSDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanamine, N,N’-oxybis[1,1,1-trifluoro-N-(trifluoromethyl)- is a fluorinated organic compound with the molecular formula C4F12N2O and a molecular weight of 320.0364384 . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methanamine, N,N’-oxybis[1,1,1-trifluoro-N-(trifluoromethyl)- involves the reaction of trifluoromethylamine with formaldehyde under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as distillation and crystallization to remove impurities and obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Methanamine, N,N’-oxybis[1,1,1-trifluoro-N-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

Wissenschaftliche Forschungsanwendungen

Methanamine, N,N’-oxybis[1,1,1-trifluoro-N-(trifluoromethyl)- has several applications in scientific research:

Wirkmechanismus

The mechanism by which Methanamine, N,N’-oxybis[1,1,1-trifluoro-N-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methanamine, N,N’-oxybis[1,1,1-trifluoro-N-(trifluoromethyl)- is unique due to its specific molecular structure, which imparts distinct chemical properties. The presence of multiple trifluoromethyl groups enhances its stability and reactivity compared to similar compounds .

Eigenschaften

CAS-Nummer

6141-72-6

Molekularformel

C4F12N2O

Molekulargewicht

320.04 g/mol

IUPAC-Name

N-[bis(trifluoromethyl)amino]oxy-1,1,1-trifluoro-N-(trifluoromethyl)methanamine

InChI

InChI=1S/C4F12N2O/c5-1(6,7)17(2(8,9)10)19-18(3(11,12)13)4(14,15)16

InChI-Schlüssel

FBCWXFVBECRSDO-UHFFFAOYSA-N

Kanonische SMILES

C(N(C(F)(F)F)ON(C(F)(F)F)C(F)(F)F)(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.